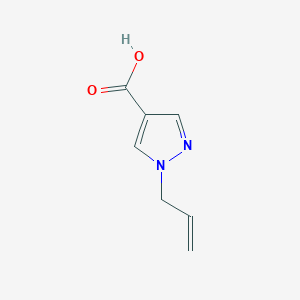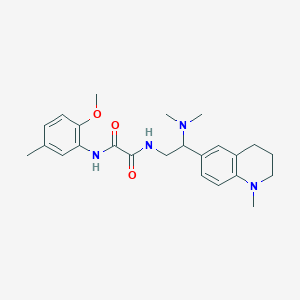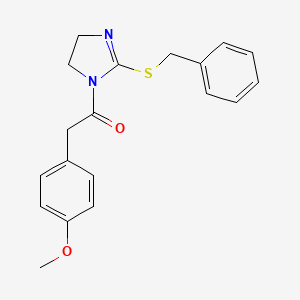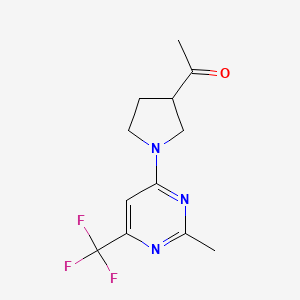
Bis(aziridin-1-yl)-(2-phenyl-4,5-dihydroimidazol-1-yl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Bis(aziridin-1-yl)-(2-phenyl-4,5-dihydroimidazol-1-yl)phosphane” likely contains two aziridine rings, a phenyl group, an imidazole ring, and a phosphane group . Aziridines are three-membered cyclic compounds with one nitrogen atom and two carbon atoms in the ring. The phenyl group is a six-membered aromatic ring, commonly known as a benzene ring. The imidazole ring is a five-membered ring containing two nitrogen atoms. The phosphane group contains a phosphorus atom .
Chemical Reactions Analysis
Aziridines are known to be reactive due to the ring strain of the three-membered ring . They can undergo ring-opening reactions with various nucleophiles . The imidazole ring can act as a nucleophile in certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups . Aziridines are generally polar and can participate in hydrogen bonding, which could influence properties like solubility and boiling/melting points .Wissenschaftliche Forschungsanwendungen
Cooperative Catalytic Methoxycarbonylation of Alkenes
This compound has been used as a catalyst for olefin alkoxycarbonylation reactions . The catalyst was found to facilitate the formation of the active palladium hydride complex, which leads to the corresponding palladium acyl species . This key species is stabilized by the hemilabile coordination of the pyridyl nitrogen atom .
High-Performance Carbonylation of Alkenes
The compound has been identified as a potent palladium-aryldiphosphine catalytic system for high-performance carbonylation of alkenes . It exhibits better catalytic performance and stronger oxygen-resistance stability .
Alkoxycarbonylation of Sterically Hindered and Demanding Olefins
The compound has been reported to be used in a general and efficient Pd-catalysed alkoxycarbonylation of sterically hindered and demanding olefins . This includes a variety of tri-, tetra-substituted and 1,1-disubstituted alkenes .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
bis(aziridin-1-yl)-(2-phenyl-4,5-dihydroimidazol-1-yl)phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N4P/c1-2-4-12(5-3-1)13-14-6-7-17(13)18(15-8-9-15)16-10-11-16/h1-5H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAQXUDKSNDEKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)C2=CC=CC=C2)P(N3CC3)N4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(aziridin-1-yl)-(2-phenyl-4,5-dihydroimidazol-1-yl)phosphane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl N-({1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)carbamate](/img/structure/B2469898.png)
![Phenyl N-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-N-methylcarbamate](/img/structure/B2469902.png)
![3-(1-(3',4'-Dichloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2469903.png)



![(E)-N-[1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2469908.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-fluorobenzyl)oxalamide](/img/structure/B2469910.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2469911.png)
![4-[3-(2-Fluorophenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2469912.png)

